Methenamine mandelate

Catalog No.
S535109
CAS No.
587-23-5
M.F
C14H20N4O3
M. Wt
292.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methenamine mandelate

CAS Number

587-23-5

Product Name

Methenamine mandelate

IUPAC Name

2-hydroxy-2-phenylacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C8H8O3.C6H12N4/c9-7(8(10)11)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5,7,9H,(H,10,11);1-6H2

InChI Key

UXNFIJPHRQEWRQ-UHFFFAOYSA-N

SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Methenamine mandelate; Hexydaline; Mandacon

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O

Description

The exact mass of the compound Methenamine mandelate is 292.1535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Mandelic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding the mechanisms of action against UTIs: Researchers have used methenamine mandelate in laboratory studies to investigate how it works to prevent UTIs. These studies help scientists understand the mechanisms by which the drug creates an acidic environment in the urine, which can inhibit the growth of certain bacteria. Source: National Institutes of Health: )
  • Development of new treatment strategies for UTIs: Some research has explored the use of methenamine mandelate in combination with other medications or preventative measures to combat UTIs. This research could inform the development of new treatment strategies for UTIs, particularly for patients with recurrent infections. Source: International Journal of Antimicrobial Agents:
  • Origin: Methenamine mandelate is a synthetic compound formed by combining methenamine (hexamethylenetetramine) and mandelic acid [].
  • Significance: This medication plays a crucial role in preventing UTIs, particularly for individuals prone to recurrent infections [].

Molecular Structure Analysis

  • Methenamine mandelate has a cage-like structure with four nitrogen atoms connected by six methylene bridges (CH₂) in the methenamine moiety [].
  • Mandelic acid, the other component, possesses a carboxylic acid group (COOH) attached to a benzene ring with a hydroxyl group (OH) on the adjacent carbon [].
  • The key feature is the presence of a primary amine group (NH₂) in methenamine, which plays a vital role in its mechanism of action [].

Chemical Reactions Analysis

  • Synthesis: Methenamine mandelate is typically synthesized by reacting methenamine with mandelic acid under acidic conditions [].
CH₂  (CH₂)₄  CH₂  +  C₆H₅CHOHCOOH   →   C₁₄H₂₀N₄O₃  +  H₂O      |             |                         |         |   Methenamine     Mandelic Acid          Methenamine Mandelate  Water
  • Decomposition: In an acidic environment, methenamine mandelate decomposes to release formaldehyde, ammonia, and mandelic acid []. This is crucial for its mechanism of action.
C₁₄H₂₀N₄O₃   +   H₂O  →   3 CH₂O  +  4 NH₃  +  C₆H₅CHOHCOOH                 |             |         |         |             Methenamine      Formaldehyde  Ammonia   Mandelic Acid             Mandelate
  • Other Relevant Reactions: Within the acidic environment of the urinary tract, methenamine mandelate undergoes hydrolysis to liberate formaldehyde, which has antibacterial properties [].

Physical and Chemical Properties

  • Melting point: 171-174 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Slightly soluble in water (1 in 1,500) [].
  • Stability: Relatively stable under normal storage conditions [].

Methenamine mandelate doesn't directly kill bacteria. Instead, it acts as a prodrug that requires acidic urine for activation []. In the acidic environment of the urinary tract, methenamine mandelate hydrolyzes, releasing formaldehyde, a potent bactericidal agent []. Formaldehyde disrupts essential bacterial functions, preventing their growth and proliferation []. However, it's important to note that this mechanism is only effective against bacteria susceptible to formaldehyde's action [].

  • Toxicity: Methenamine mandelate is generally well-tolerated, but side effects like stomach upset, nausea, and vomiting can occur [].
  • Flammability: Not flammable [].
  • Reactivity: Can react with strong acids and bases [].

Please Note:

  • This information is for educational purposes only and shouldn't be interpreted as medical advice. Always consult a healthcare professional before using methenamine mandelate or any other medication.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

292.15354051 g/mol

Monoisotopic Mass

292.15354051 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

695N30CINR

Pharmacology

Methenamine Mandelate is an organic salt containing a one to one ratio of methenamine, a heterocyclic organic compound, and mandelic acid, an aromatic alpha hydroxy acid, used in the treatment of urinary tract infections.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Other CAS

6754-75-2
587-23-5

Wikipedia

Methenamine mandelate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Zhang L, Hao W, Xu L, Gao Y, Wang X, Zhu D, Chen Z, Zhang X, Chen H, Mei L. A pH-sensitive methenamine mandelate-loaded nanoparticle induces DNA damage and apoptosis of cancer cells. Acta Biomater. 2017 Oct 15;62:246-256. doi: 10.1016/j.actbio.2017.08.019. Epub 2017 Aug 16. PubMed PMID: 28822844.
2: Sardar A, Basireddy SR, Navaz A, Singh M, Kabra V. Comparative Evaluation of Fosfomycin Activity with other Antimicrobial Agents against E.coli Isolates from Urinary Tract Infections. J Clin Diagn Res. 2017 Feb;11(2):DC26-DC29. doi: 10.7860/JCDR/2017/23644.9440. Epub 2017 Feb 1. PubMed PMID: 28384863; PubMed Central PMCID: PMC5376875.
3: Lo TS, Hammer KD, Zegarra M, Cho WC. Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. Expert Rev Anti Infect Ther. 2014 May;12(5):549-54. doi: 10.1586/14787210.2014.904202. Epub 2014 Apr 1. Review. PubMed PMID: 24689705.
4: Pavitrapok C, Williams DA. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. J Pharm Biomed Anal. 2006 Mar 18;40(5):1243-8. Epub 2005 Nov 17. PubMed PMID: 16298099.
5: Seidel AC, Miranda F Jr, Juliano Y, Novo NF, dos Santos JH, de Souza DF. Prevalence of varicose veins and venous anatomy in patients without truncal saphenous reflux. Eur J Vasc Endovasc Surg. 2004 Oct;28(4):387-90. PubMed PMID: 15350560.
6: Strom JG Jr, Jun HW. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde. Biopharm Drug Dispos. 1993 Jan;14(1):61-9. PubMed PMID: 8427945.
7: Recurrent bacteriuria: 1. Prior therapy. Hosp Pract (Off Ed). 1989 Jan 30;24(1A):18. PubMed PMID: 2492288.
8: Jeantet A, Thea A, Ferrando U, Gaido M, Rotunno M, Martini PF, Vercellone A. Infectious nephrolithiasis: results of treatment with methenamine mandelate. Contrib Nephrol. 1987;58:233-5. PubMed PMID: 3691135.
9: Horcicková M, Prát V, Hatala M, Nezádalová E, Milotová Z. [Methenamine hippurate VUFB and mandelamine VUFB in the prevention of recurrent dysuria in women]. Cas Lek Cesk. 1986 Jul 4;125(27):849-53. Czech. PubMed PMID: 3731221.
10: Kevorkian CG, Merritt JL, Ilstrup DM. Methenamine mandelate with acidification: an effective urinary antiseptic in patients with neurogenic bladder. Mayo Clin Proc. 1984 Aug;59(8):523-9. PubMed PMID: 6379319.
11: Devenport JK, Swenson JR, Dukes GE Jr, Sonsalla PK. Formaldehyde generation from methenamine salts in spinal cord injury. Arch Phys Med Rehabil. 1984 May;65(5):257-9. PubMed PMID: 6712452.
12: Krebs M, Halvorsen RB, Fishman IJ, Santos-Mendoza N. Prevention of urinary tract infection during intermittent catheterization. J Urol. 1984 Jan;131(1):82-5. PubMed PMID: 6690753.
13: Kwieciński R, Jaworska-Wieczorek J. [Evaluation of various urine-acidifying agents]. Wiad Lek. 1983 Nov 15;36(22):1851-4. Polish. PubMed PMID: 6675290.
14: Lamid S. Ascorbic acid and methenamine mandelate on the urinary pH of spinal cord injury patients. J Urol. 1983 Apr;129(4):845-6. PubMed PMID: 6842722.
15: Nahata MC, Cummins BA, McLeod DC, Schondelmeyer SW, Butler R. Effect of urinary acidifiers on formaldehyde concentration and efficacy with methenamine therapy. Eur J Clin Pharmacol. 1982;22(3):281-4. PubMed PMID: 7106162.
16: Gollamudi R, Straughn AB, Meyer MC. Urinary excretion of methenamine and formaldehyde: evaluation of 10 methenamine products in humans. J Pharm Sci. 1981 Jun;70(6):596-9. PubMed PMID: 7252798.
17: Nahata MC, Cummins BA, McLeod DC, Butler R. Predictability of methenamine efficacy based on type of urinary pathogen and pH. J Am Geriatr Soc. 1981 May;29(5):236-9. PubMed PMID: 7014695.
18: Liang DS, Ballou J. Long term catheter care with infected urine. R I Med J. 1981 Mar;64(3):153-5. PubMed PMID: 6939057.
19: Davis JW, Hanna BA. Antimicrobial susceptibility of Ureaplasma urealyticum. J Clin Microbiol. 1981 Feb;13(2):320-5. PubMed PMID: 7204548; PubMed Central PMCID: PMC273784.
20: Greenwood D, Slack RC. The antibacterial activity of hexamine (methenamine), hexamine hippurate and hexamine mandelate. Infection. 1981;9(5):223-7. PubMed PMID: 7028634.

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